molecular formula C12H10N4O3 B12236934 2-(2-Aminopyridine-3-amido)pyridine-3-carboxylic acid

2-(2-Aminopyridine-3-amido)pyridine-3-carboxylic acid

Cat. No.: B12236934
M. Wt: 258.23 g/mol
InChI Key: OTUAJABNDRDIHF-UHFFFAOYSA-N
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Description

2-(2-Aminopyridine-3-amido)pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of two pyridine rings, an amido group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopyridine-3-amido)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-aminopyridine, which is then subjected to diazotization followed by coupling with another pyridine derivative. The reaction conditions often involve the use of strong acids like hydrochloric acid and bases like sodium hydroxide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopyridine-3-amido)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Scientific Research Applications

2-(2-Aminopyridine-3-amido)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Aminopyridine-3-amido)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminopyridine-3-carboxylic acid
  • 2-Aminonicotinic acid
  • Isonicotinic acid

Uniqueness

2-(2-Aminopyridine-3-amido)pyridine-3-carboxylic acid is unique due to its dual pyridine ring structure and the presence of both amido and carboxylic acid functional groups. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

2-[(2-aminopyridine-3-carbonyl)amino]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10N4O3/c13-9-7(3-1-5-14-9)11(17)16-10-8(12(18)19)4-2-6-15-10/h1-6H,(H2,13,14)(H,18,19)(H,15,16,17)

InChI Key

OTUAJABNDRDIHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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